molecular formula C15H20O5 B012410 Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate CAS No. 101499-71-2

Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate

Cat. No. B012410
M. Wt: 280.32 g/mol
InChI Key: JGSWJILZJRDXFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate's synthesis and analysis in the context of scientific research have not been directly detailed in available literature. However, related studies provide insights into similar compounds' synthesis, which might offer indirect relevance. For instance, the enantioselective hydrogenation of ethyl 5,5-dimethoxy-3-oxopentanoate has been explored as a key intermediate in statin drugs' synthesis, achieving high enantioselectivity using Ru[(R)-BINAP]Cl2 pre-catalyst, hinting at the compound's potential in pharmaceutical synthesis (Korostylev et al., 2008).

Molecular Structure Analysis The molecular structure of similar compounds provides valuable information on their potential properties and applications. For example, a single crystal X-ray structure analysis of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate revealed the presence of bifurcated O-H⋯O hydrogen bonds, forming molecular dimers (Ramazani et al., 2019).

Chemical Reactions and Properties Chemical reactions and properties of similar compounds can be intricate. Aerobic dimerization of related compounds has been reported, leading to photochromic diarylethene precursors, indicating potential applications in photoactive compound production (Lvov et al., 2017). Additionally, compounds like ethyl 5-[(4-Methylphenyl)sulfonyl]-3-oxopentanoate serve as synthons for further chemical reactions, suggesting a variety of chemical transformations and applications (Benetti et al., 2008).

Physical Properties Analysis The physical properties of similar compounds have been studied, with emphasis on crystal structures that influence their chemical behavior and potential applications. For instance, the structural analysis of polymorphs of related compounds provides insights into their stability, molecular interactions, and potential pharmaceutical applications (Vogt et al., 2013).

Chemical Properties Analysis Analyzing the chemical properties, including reactivity and stability, of similar compounds allows for a deeper understanding of their potential in synthesis and application. For example, trifluoroacetylation of related compounds has led to novel structures with unique properties, indicating the breadth of chemical modifications possible and their implications for further research (Usachev et al., 2007).

Scientific Research Applications

Mechanism and Synthesis Insights

Research on Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate and related compounds has provided insights into the synthesis and mechanism of action in various contexts. For instance, studies on lignin model compounds, including those resembling Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate, have illuminated the acidolysis mechanism of lignin, highlighting the role of γ-hydroxymethyl groups and the hydride transfer mechanism in the degradation process (T. Yokoyama, 2015). Additionally, the exploration of methylene-linked liquid crystal dimers and their transition properties, including those with structural features similar to Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate, has advanced understanding of the twist-bend nematic phase in materials science (P. Henderson & C. Imrie, 2011).

Biochemical and Pharmacological Research

In pharmacological contexts, the study of the mechanism of action of antitumor drugs, such as etoposide which shares structural motifs with Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate, has revealed the critical role of metabolites in the lactone and dimethoxyphenol rings for inducing DNA damage (J. van Maanen et al., 1988). This underscores the potential of ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate and its analogs in contributing to novel therapeutic strategies.

Environmental and Analytical Chemistry

Furthermore, the degradation of environmental contaminants, including those structurally related to Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate, has been a focus of research. Studies on the microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) provide valuable insights into the biodegradation potential and environmental fate of such compounds (T. Schmidt et al., 2004). This research highlights the complex interactions between chemical structure, microbial activity, and environmental conditions that determine the persistence and breakdown of chemical pollutants.

Safety And Hazards

Safety and hazards associated with similar compounds can include skin and eye irritation, respiratory irritation, and potential harm if swallowed5. Proper handling and use of personal protective equipment are recommended6.


Future Directions

Future research directions could involve further exploration of the synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate” and similar compounds78.


Please note that this information is based on similar compounds and related research, and may not directly apply to “Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate”. For accurate information, specific studies on “Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate” would be needed.


properties

IUPAC Name

ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-12(16)11-8-9-13(18-2)14(10-11)19-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSWJILZJRDXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295823
Record name ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate

CAS RN

101499-71-2
Record name ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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